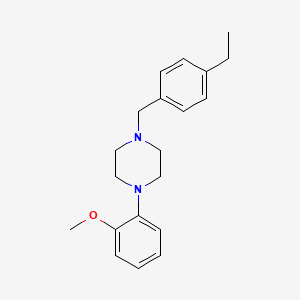
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as EPMC, is a synthetic compound that belongs to the class of coumarin-based molecules. EPMC has gained significant attention in the scientific community due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies suggest that N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For instance, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and -9. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth of various bacterial and fungal pathogens by disrupting their cell membranes. Moreover, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also exhibits a broad spectrum of pharmacological properties, making it a versatile compound for various scientific research applications. However, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations. It has low solubility in water, which may limit its bioavailability in vivo. Moreover, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide may exhibit toxicity at high concentrations, which may affect its potential as a therapeutic agent.
Zukünftige Richtungen
For N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide research include evaluating its efficacy in animal models, optimizing its synthesis method, elucidating its mechanism of action, and developing N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives with improved pharmacological properties.
Synthesemethoden
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a one-pot, three-component reaction involving 2-hydroxyacetophenone, ethyl 2-bromoacetate, and 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential in various scientific research applications. It has been reported to exhibit cytotoxicity against cancer cells and antimicrobial activity against various pathogens. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory and antioxidant properties. Moreover, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-17-7-5-4-6-15(17)20-18(21)14-11-12-10-13(23-2)8-9-16(12)25-19(14)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYQVODHSNXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)

![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)

![4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5787796.png)
![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)